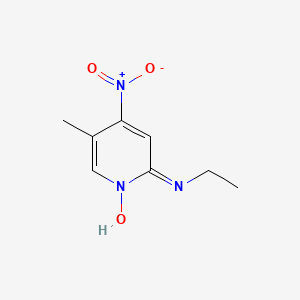
4-Nitro-2,5-bis(phenylethynyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2,5-bis(phenylethynyl)aniline is an organic compound known for its unique structural properties and applications in various scientific fields. It is characterized by the presence of nitro and aniline groups, along with phenylethynyl substituents, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2,5-bis(phenylethynyl)aniline typically involves a multi-step process. One common method includes the following steps:
Starting Material: 2,5-dibromo-4-nitroaniline.
Catalysts: Palladium(II) chloride (PdCl₂) and triphenylphosphine (PPh₃).
Reagents: Copper(I) iodide (CuI) and phenylacetylene.
Reaction Conditions: The reaction is carried out under an inert atmosphere (argon) in a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-2,5-bis(phenylethynyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The phenylethynyl groups can participate in substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., bromine) and catalysts like palladium are used.
Major Products
Reduction: The major product is 4-amino-2,5-bis(phenylethynyl)aniline.
Substitution: Products vary depending on the substituents introduced during the reaction.
Aplicaciones Científicas De Investigación
4-Nitro-2,5-bis(phenylethynyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 4-Nitro-2,5-bis(phenylethynyl)aniline involves its interaction with molecular targets through its nitro and phenylethynyl groups. These interactions can lead to various effects, such as changes in electronic properties and reactivity. The compound’s ability to emit terahertz radiation via optical rectification is a notable feature .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitroaniline: Lacks the phenylethynyl groups, resulting in different reactivity and applications.
2,5-Dibromo-4-nitroaniline: Used as a precursor in the synthesis of 4-Nitro-2,5-bis(phenylethynyl)aniline.
Phenylethynyl derivatives: Compounds with similar phenylethynyl groups but different core structures.
Uniqueness
This compound is unique due to its combination of nitro, aniline, and phenylethynyl groups, which confer distinct electronic and optical properties, making it valuable in various research and industrial applications .
Propiedades
Número CAS |
362014-37-7 |
|---|---|
Fórmula molecular |
C22H14N2O2 |
Peso molecular |
338.4 g/mol |
Nombre IUPAC |
4-nitro-2,5-bis(2-phenylethynyl)aniline |
InChI |
InChI=1S/C22H14N2O2/c23-21-15-20(14-12-18-9-5-2-6-10-18)22(24(25)26)16-19(21)13-11-17-7-3-1-4-8-17/h1-10,15-16H,23H2 |
Clave InChI |
CPKRHIXRPABUEN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC(=C(C=C2[N+](=O)[O-])C#CC3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)

![4,4'-[1-(4-Aminophenyl)ethane-1,1-diyl]diphenol](/img/structure/B14257614.png)
![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)



![N,N-Dibutyl-N-[3-(triethoxysilyl)propyl]butan-1-aminium chloride](/img/structure/B14257652.png)






